

A Comprehensive Technical Guide to the Physicochemical Properties of Pentachlorobenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pentachlorobenzonitrile*

Cat. No.: *B042970*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachlorobenzonitrile (PCBN) is a chlorinated aromatic nitrile with the chemical formula C_7Cl_5N . It is recognized as an important intermediate in the synthesis of various pesticides and is also a byproduct of the thermal decomposition of the fungicide pentachloronitrobenzene (quintozene, PCNB).^[1] A thorough understanding of its physicochemical properties is crucial for its application in organic synthesis, for assessing its environmental fate and toxicological profile, and for the development of analytical methods for its detection. This guide provides an in-depth overview of the core physicochemical properties of **Pentachlorobenzonitrile**, detailed experimental protocols for their determination, and relevant logical and metabolic workflows.

Physicochemical Properties

The key physicochemical properties of **Pentachlorobenzonitrile** are summarized in the table below. These properties are essential for predicting its behavior in various chemical and biological systems.

Property	Value	Reference(s)
Molecular Formula	C ₇ Cl ₅ N	[1]
Molecular Weight	275.35 g/mol	[1]
Appearance	White to off-white or light yellow solid/powder to crystal	[1][2]
Melting Point	188-191 °C	[1][2]
Boiling Point	331.7 ± 37.0 °C (Predicted)	[1][2]
Density	1.76 ± 0.1 g/cm ³ (Predicted)	[1][2]
Water Solubility	Insoluble	[3]
Solubility in Organic Solvents	Soluble in Chloroform	[1][2]
Vapor Pressure	0.000153 mmHg at 25°C	
LogP (Octanol-Water Partition Coefficient)	4.825 (Predicted by Crippen Method)	[4]
Storage Conditions	2-8°C, in a tightly closed container, in a cool, dry, well-ventilated area, away from heat and strong oxidizers, protected from moisture and direct sunlight.	[1][2][5]

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible physicochemical data. The following sections describe the methodologies for determining the key properties of **Pentachlorobenzonitrile**.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

- Apparatus: Mel-Temp apparatus or Thiele tube setup, capillary tubes, thermometer.[6]
- Procedure:
 - A small amount of finely powdered **Pentachlorobenzonitrile** is packed into a capillary tube to a height of 2-4 mm.[4]
 - The capillary tube is placed in the heating block of the Mel-Temp apparatus or attached to a thermometer and placed in a Thiele tube filled with a high-boiling point oil.[7]
 - The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.
 - The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.[4] For pure compounds, this range is typically narrow (0.5-1.0°C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. For solids with high melting points like **Pentachlorobenzonitrile**, the boiling point is often predicted as it can decompose at high temperatures.

- Apparatus: Distillation apparatus or Thiele tube, thermometer, boiling chips.[8][9]
- Procedure (Micro-scale Thiele Tube Method):
 - A small amount of the substance (if molten) is placed in a small test tube.
 - A capillary tube, sealed at one end, is inverted and placed into the test tube.
 - The setup is attached to a thermometer and heated in a Thiele tube.
 - Heating is continued until a rapid stream of bubbles emerges from the capillary tube.
 - The heat source is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[8][9]

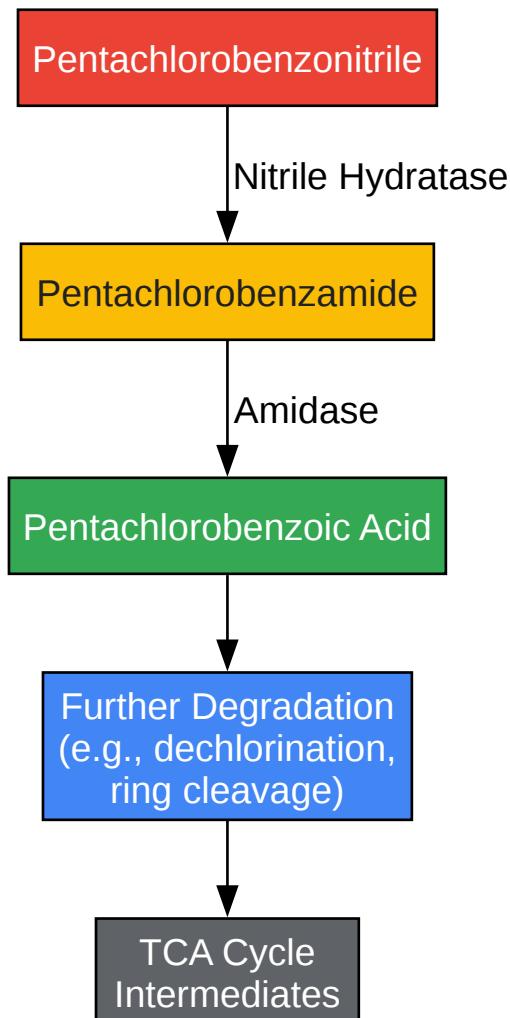
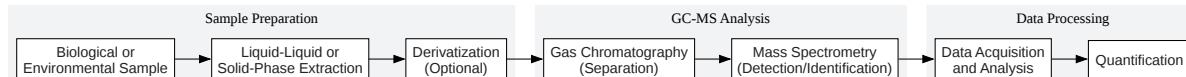
Water Solubility Determination

Water solubility is a critical parameter for assessing the environmental fate and bioavailability of a compound. For substances with very low solubility, like **Pentachlorobenzonitrile**, specialized methods are required.

- Methodology (Shake-Flask Method - OECD Guideline 105):
 - An excess amount of **Pentachlorobenzonitrile** is added to a known volume of water in a flask.[\[10\]](#)
 - The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).[\[11\]](#)
 - The mixture is then centrifuged or filtered to separate the undissolved solid from the aqueous phase.[\[10\]](#)
 - The concentration of **Pentachlorobenzonitrile** in the aqueous phase is determined using a suitable analytical method, such as GC-MS. The analysis of the filtrate will give the solubility of the compound.

Octanol-Water Partition Coefficient (LogP) Determination

The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is a key parameter in predicting its environmental distribution and biological uptake.



- Methodology (Shake-Flask Method - OECD Guideline 107):
 - n-Octanol and water are mutually saturated before the experiment.
 - A known amount of **Pentachlorobenzonitrile** is dissolved in either water or n-octanol, ensuring the concentration does not exceed 0.01 mol/L in either phase.[\[12\]](#)
 - The two phases are mixed in a vessel and shaken until equilibrium is achieved.
 - The vessel is centrifuged to ensure complete separation of the two phases.[\[12\]](#)

- The concentration of **Pentachlorobenzonitrile** in both the n-octanol and water phases is determined analytically.
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Analytical Workflow and Potential Metabolic Pathway

Analytical Workflow: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like **Pentachlorobenzonitrile**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pentachlorobenzonitrile | 20925-85-3 [chemicalbook.com]
- 2. 20925-85-3 CAS MSDS (Pentachlorobenzonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. vet.mu.edu.iq [vet.mu.edu.iq]
- 5. Pentachlorobenzonitrile CAS:20925-85-3 [cpachem.com]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of Pentachlorobenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042970#physicochemical-properties-of-pentachlorobenzonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com